Lu AA33810

Description

Structure

3D Structure

Properties

IUPAC Name |

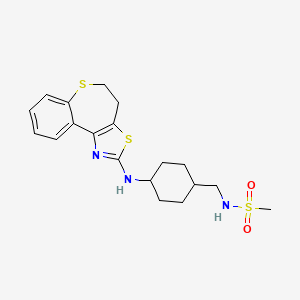

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBTSAJZMIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028445 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304008-29-5 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lu AA33810

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA33810 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, demonstrating significant potential in preclinical models of mood and anxiety disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental basis for its observed antidepressant and anxiolytic-like properties. Quantitative data from key studies are summarized, and detailed methodologies for pivotal experiments are provided to facilitate replication and further investigation. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's function.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely distributed throughout the central nervous system, where it exerts its effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, Y5, and y6 subtypes. The NPY system is implicated in a diverse range of physiological processes, including feeding behavior, stress response, and emotional regulation. The Y5 receptor subtype, in particular, has emerged as a promising therapeutic target for mood and anxiety disorders. This compound, a highly selective, brain-penetrant Y5 receptor antagonist, has shown efficacy in animal models of depression and anxiety, suggesting its potential as a novel therapeutic agent.[1][2] This document serves as a technical resource for researchers and drug development professionals, elucidating the molecular and cellular mechanisms that underpin the pharmacological effects of this compound.

Molecular Profile and Binding Characteristics

This compound, chemically identified as N-[[trans-4-[(4,5-dihydro[3]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, is a high-affinity antagonist for the NPY Y5 receptor.[4] In vitro binding assays have demonstrated its potent and selective interaction with the rat Y5 receptor.

Table 1: Binding Affinity of this compound

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| NPY Y5 | Rat | Radioligand Binding Assay | Ki | 1.5 nM | [5] |

Core Mechanism of Action: Y5 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the NPY Y5 receptor. By binding to the Y5 receptor, this compound blocks the intracellular signaling cascades typically initiated by the endogenous ligand, NPY. The Y5 receptor is coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+).[5] this compound effectively antagonizes these NPY-evoked second messenger responses.[5]

Table 2: Functional Antagonism of this compound

| Assay | Effect of NPY | Effect of this compound | Reference |

| cAMP Mobilization | Inhibition of adenylyl cyclase, decreased cAMP | Antagonizes NPY-evoked decrease in cAMP | [5] |

| Calcium Mobilization | Increased intracellular Ca2+ | Antagonizes NPY-evoked Ca2+ mobilization | [5] |

Note: Specific IC50 values for the antagonism of cAMP and calcium mobilization by this compound are not publicly available in the reviewed literature.

Downstream Signaling Pathways

The antidepressant-like effects of this compound are mediated through the modulation of key intracellular signaling pathways downstream of the Y5 receptor. Preclinical studies have identified the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades as critical components of this compound's mechanism of action.[1]

MAPK/ERK Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Evidence suggests that antagonism of the Y5 receptor by this compound leads to the activation of the MAPK/ERK pathway. This is supported by findings where the antidepressant-like effects of this compound in the forced swim test were significantly inhibited by the intracerebroventricular administration of U0126, a selective MAPK/ERK inhibitor.[1]

PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism. Similar to the MAPK/ERK pathway, the antidepressant-like activity of this compound has been shown to be dependent on the PI3K/Akt pathway. The administration of the PI3K inhibitor, LY294002, was found to block the anti-immobility effect of this compound in the forced swim test.[1]

Modulation of Brain-Derived Neurotrophic Factor (BDNF)

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The expression of BDNF is often dysregulated in mood disorders. The antidepressant-like effect of this compound has been linked to its ability to influence BDNF protein expression.[1] In a rat model of depression induced by glial ablation, this compound treatment was shown to reverse the toxin-induced reduction in BDNF protein levels in the prefrontal cortex.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of this compound's antidepressant-like effects.

Caption: Experimental workflow for the Forced Swim Test.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the mechanism of action of this compound.

In Vitro Assays

-

Radioligand Binding Assay:

-

Objective: To determine the binding affinity (Ki) of this compound for the rat NPY Y5 receptor.

-

Methodology:

-

Membrane preparations from cells stably expressing the rat NPY Y5 receptor are used.

-

Membranes are incubated with a radiolabeled ligand (e.g., 125I-PYY) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.

-

After incubation, bound and free radioligand are separated by filtration.

-

Radioactivity of the filters is measured using a gamma counter.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

-

cAMP Functional Assay:

-

Objective: To assess the antagonistic effect of this compound on NPY-induced inhibition of cAMP production.

-

Methodology:

-

Cells expressing the Y5 receptor are seeded in multi-well plates.

-

Cells are pre-incubated with this compound at various concentrations.

-

Adenylyl cyclase is stimulated with forskolin.

-

NPY is added to the wells to induce inhibition of cAMP production.

-

The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

The ability of this compound to reverse the NPY-induced inhibition of cAMP is quantified to determine its antagonistic potency.

-

-

-

Calcium Mobilization Assay:

-

Objective: To evaluate the antagonistic effect of this compound on NPY-induced intracellular calcium release.

-

Methodology:

-

Cells expressing the Y5 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are pre-incubated with various concentrations of this compound.

-

Baseline fluorescence is measured.

-

NPY is added to stimulate intracellular calcium release.

-

Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time using a fluorescence plate reader.

-

The inhibitory effect of this compound on the NPY-induced calcium response is analyzed to determine its potency.

-

-

-

Western Blot for BDNF:

-

Objective: To measure the effect of this compound on BDNF protein expression in brain tissue.

-

Methodology:

-

Prefrontal cortex tissue is dissected from treated and control animals.

-

Tissue is homogenized in lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for BDNF (e.g., rabbit polyclonal anti-BDNF antibody, 1:500).[1]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensity is quantified using densitometry and normalized to a loading control (e.g., GAPDH).

-

-

In Vivo Behavioral Models

-

Forced Swim Test (FST) in Rats:

-

Objective: To assess the antidepressant-like activity of this compound.

-

Methodology:

-

Apparatus: Glass cylinders (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 15 cm.[1]

-

Procedure:

-

Day 1 (Pre-test): Rats are placed in the cylinders for a 15-minute swim session.[1]

-

Day 2 (Test): 24 hours later, rats are administered vehicle, this compound (e.g., 10 mg/kg, i.p.), or this compound in combination with a signaling inhibitor (e.g., U0126 or LY294002, i.c.v.) 60-75 minutes prior to the test.[1] Rats are then placed back in the cylinders for a 5-minute test session.[1]

-

-

Data Analysis: The duration of immobility during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

-

Social Interaction Test in Rats:

-

Objective: To evaluate the anxiolytic-like effects of this compound.

-

Methodology:

-

Apparatus: A dimly lit, open-field arena.

-

Procedure:

-

Rats are habituated to the test arena.

-

Test rats are administered vehicle or this compound (e.g., 3-30 mg/kg, p.o.).[2]

-

The test rat is placed in the arena with an unfamiliar, weight- and sex-matched partner rat.

-

The duration and frequency of social behaviors (e.g., sniffing, grooming, following) are recorded over a set period.

-

-

Data Analysis: An increase in the time spent in active social interaction is interpreted as an anxiolytic-like effect.

-

-

-

Chronic Mild Stress (CMS) Model in Rats:

-

Objective: To induce a depressive-like state and assess the therapeutic-like effects of chronic this compound administration.

-

Methodology:

-

Procedure:

-

Assessment: Anhedonia, a core symptom of depression, is typically measured using a sucrose (B13894) preference test. A decrease in the preference for a sucrose solution over water indicates anhedonia.

-

Data Analysis: The ability of this compound to reverse the CMS-induced decrease in sucrose preference is indicative of its antidepressant-like efficacy.[2]

-

-

Conclusion

This compound is a selective NPY Y5 receptor antagonist with a well-defined mechanism of action. By blocking the inhibitory signaling of the Y5 receptor, this compound leads to the activation of the MAPK/ERK and PI3K/Akt pathways, which in turn modulates the expression of BDNF. These molecular events underpin the observed antidepressant and anxiolytic-like effects in preclinical models. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other Y5 receptor antagonists for the treatment of mood and anxiety disorders. Further investigation is warranted to determine the precise quantitative potency of this compound in functional assays and to fully elucidate the intricate downstream signaling networks involved in its pharmacological effects.

References

- 1. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NPY5 Receptor Binding Affinity of Lu AA33810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Lu AA33810, a selective antagonist of the Neuropeptide Y5 (NPY5) receptor. This document details the quantitative binding affinity, experimental methodologies for its determination, and the associated signaling pathways of the NPY5 receptor.

Quantitative Binding Affinity Data

This compound is a potent and selective antagonist of the NPY5 receptor.[1] The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

Table 1: NPY Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Binding Affinity (Ki) | Reference |

| NPY5 | Rat | 1.5 nM | [1][2] |

| NPY5 | Human | 1.5 nM | [3] |

Note: The Ki value for the human NPY5 receptor is reported by a commercial vendor and should be considered with this in mind. The primary literature definitively reports the Ki for the rat receptor.

Experimental Protocols

The binding affinity and functional antagonism of this compound at the NPY5 receptor have been determined using a combination of radioligand binding assays and in vitro functional assays. The following are detailed methodologies representative of those used to characterize this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the NPY5 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the NPY5 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the recombinant rat or human NPY5 receptor.

-

Radioligand: A high-affinity NPY5 receptor radioligand, such as [¹²⁵I]-Peptide YY (PYY) or a selective NPY5 agonist radioligand.

-

Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NPY5 receptor agonist or antagonist (e.g., 1 µM NPY).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Protocol:

-

Membrane Preparation: Culture cells expressing the NPY5 receptor, harvest, and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

A fixed concentration of the radioligand (typically at or near its Kd value).

-

Varying concentrations of this compound.

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

For determining total binding, add vehicle instead of this compound.

-

-

Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a radioligand competition binding assay.

In Vitro Functional Assays

This compound has been shown to antagonize NPY-evoked cAMP and calcium mobilization in vitro.[1]

This assay measures the ability of this compound to block the NPY-induced inhibition of cyclic AMP (cAMP) production, which is a hallmark of NPY5 receptor activation via its coupling to Gαi proteins.

Protocol Outline:

-

Cell Culture: Use cells expressing the NPY5 receptor.

-

Assay Setup: Seed the cells in a microplate.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator (e.g., forskolin) along with an NPY5 receptor agonist (e.g., NPY) to induce a measurable cAMP response.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or bioluminescent-based assays).

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency in antagonizing the NPY-mediated inhibition of cAMP production.

This assay assesses the ability of this compound to block the NPY-induced increase in intracellular calcium levels.

Protocol Outline:

-

Cell Culture and Dye Loading: Culture cells expressing the NPY5 receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Setup: Place the dye-loaded cells in a microplate reader capable of fluorescence detection.

-

Baseline Measurement: Measure the baseline fluorescence.

-

Compound Addition: Add various concentrations of this compound to the wells.

-

Agonist Stimulation: Add an NPY5 receptor agonist (e.g., NPY) to stimulate an increase in intracellular calcium.

-

Fluorescence Measurement: Continuously measure the fluorescence intensity over time to monitor the calcium flux.

-

Data Analysis: Quantify the peak fluorescence response and plot it against the concentration of this compound to determine its inhibitory effect on NPY-induced calcium mobilization.

NPY5 Receptor Signaling Pathways

The NPY5 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4] Upon binding of its endogenous ligand, Neuropeptide Y, the receptor undergoes a conformational change that activates intracellular signaling cascades.

Primary Signaling Pathway (Gαi-coupled):

-

The NPY5 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein.[4]

-

Activation of Gαi leads to the inhibition of the enzyme adenylyl cyclase.

-

This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Other Potential Signaling Pathways:

-

Calcium Mobilization: Activation of the NPY5 receptor can lead to an increase in intracellular calcium, potentially through the activation of phospholipase C (PLC).

-

MAPK/ERK Pathway: The NPY5 receptor has been implicated in the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

-

RhoA Activation: Studies have shown that NPY5 receptor stimulation can lead to the activation of the small GTPase RhoA, which is involved in cytoskeleton remodeling.

NPY5 Receptor Signaling Pathway Diagram

Caption: Simplified signaling pathways of the NPY5 receptor.

References

Unraveling the Selectivity of Lu AA33810: A Technical Guide to its Profile at Y1, Y2, and Y4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA33810 is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of energy homeostasis and mood.[1][2][3][4] Understanding its selectivity profile across other NPY receptor subtypes is paramount for elucidating its mechanism of action and predicting potential off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for the Y1, Y2, and Y4 receptors. We present a comprehensive summary of its binding affinity, detail the experimental protocols used for its characterization, and visualize the pertinent signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the Y5 receptor over the Y1, Y2, and Y4 subtypes. While specific high-affinity binding to Y1, Y2, and Y4 receptors by this compound has not been demonstrated, studies have established a selectivity margin of over 1000-fold.[2][4] The available quantitative data is summarized in the table below.

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Assay Type | Cell Line | Reference |

| Rat Y5 | This compound | 1.5 nM | Radioligand Binding | Cloned Rat Y5 Receptors | [2][4] |

| Human Y1 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |

| Human Y2 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |

| Human Y4 | This compound | >1.5 µM (>1000-fold selective) | Radioligand Binding | Not Specified | [2][4] |

Note: The Ki values for Y1, Y2, and Y4 receptors are estimated based on the reported >1000-fold selectivity relative to the rat Y5 receptor.

Experimental Protocols

The characterization of this compound's selectivity profile involves a suite of in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity of this compound for Y1, Y2, and Y4 receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Y1, Y2, or Y4 receptors.

-

Radioligand: Typically [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity ligand for Y1, Y2, and Y4 receptors.

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled NPY receptor agonist (e.g., 1 µM NPY).

-

Instrumentation: Gamma counter, cell harvester.

Procedure:

-

Cell Culture: Culture the receptor-expressing cells to confluency in appropriate multi-well plates.

-

Membrane Preparation (Optional but common): Cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membranes are then resuspended in the binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes (or whole cells), a fixed concentration of the radioligand (typically at or below its Kd value), and serial dilutions of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).

-

Termination and Washing: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tricyclic Sulfonamide Lu AA33810: A Comprehensive Technical Guide to its Structure-Activity Relationship as a Potent NPY5 Receptor Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Lu AA33810, a potent and selective Neuropeptide Y5 (NPY5) receptor antagonist. Developed for researchers, scientists, and drug development professionals, this document details the quantitative data, experimental protocols, and key structural insights that define the pharmacological profile of this compound and its analogs. This compound, chemically known as N-[trans-4-(4,5-dihydro-3,6-dithia-1-aza-benzo[e]azulen-2-ylamino)-cyclohexylmethyl]-methanesulfonamide, emerged from a series of tricyclic-sulfonamide compounds as a promising candidate for the treatment of mood disorders.[1]

Core Structure-Activity Relationship and Quantitative Data

The discovery of this compound was the culmination of a systematic exploration of a series of tricyclic-sulfonamide compounds. The core scaffold consists of a central tricyclic ring system, a linker, and a sulfonamide moiety. The structure was optimized to achieve high binding affinity for the rat NPY5 receptor and selectivity against other NPY receptor subtypes.

Binding Affinity and Selectivity

This compound exhibits a high affinity for the rat NPY5 receptor with a reported Ki value of 1.5 nM.[2][3][4] Its selectivity is a key feature, showing over 3300-fold greater affinity for the Y5 receptor compared to the Y1, Y2, and Y4 subtypes. While highly selective within the NPY receptor family, some off-target binding has been noted at higher concentrations, with Ki values of 247 nM for the human 5-HT2B receptor and 478 nM for the human 5-HT1A receptor.

Table 1: Binding Affinity and Selectivity of this compound

| Receptor Target | Species | Ki (nM) | Selectivity Fold (vs. NPY5) |

| NPY5 | Rat | 1.5 | - |

| NPY1 | Rat | >5000 | >3300 |

| NPY2 | Rat | >5000 | >3300 |

| NPY4 | Rat | >5000 | >3300 |

| 5-HT2B | Human | 247 | - |

| 5-HT1A | Human | 478 | - |

Data on the full series of analogs (compounds 11-32) from the primary publication by Packiarajan et al. (2011) is essential for a complete SAR table but was not accessible in the conducted search.

NPY5 Receptor Signaling Pathway

The NPY5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Upon activation by its endogenous ligand, NPY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The signaling pathway can also involve the modulation of intracellular calcium concentrations. This compound acts as an antagonist, blocking these NPY-evoked signaling events.

Caption: NPY5 receptor signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of SAR data. The following are generalized protocols for the key assays used in the characterization of this compound.

Radioligand Binding Assay (NPY5 Receptor)

This assay determines the binding affinity of a compound for the NPY5 receptor.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the rat NPY5 receptor.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA, is used.

-

Radioligand: A radiolabeled NPY5 receptor ligand, such as [125I]-PYY, is used at a concentration near its Kd.

-

Incubation: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., this compound) are incubated in a 96-well plate.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

-

Cell Culture: A suitable cell line expressing the NPY5 receptor (e.g., CHO or HEK293 cells) is cultured.

-

Incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist (this compound).

-

Stimulation: The cells are then stimulated with an NPY5 receptor agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified, and an IC50 value is determined.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the antagonist's ability to block agonist-induced changes in intracellular calcium.

-

Cell Culture: Cells co-expressing the NPY5 receptor and a promiscuous G-protein (e.g., Gα16) or a calcium-coupled reporter are used.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Antagonist Addition: The test antagonist is added to the cells.

-

Agonist Stimulation: An NPY5 agonist is added to stimulate calcium release.

-

Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is used to determine its IC50.

In Vivo Efficacy: Chronic Mild Stress Model

This compound has demonstrated antidepressant-like effects in a rat model of chronic mild stress.[1]

Caption: Workflow of the chronic mild stress model for evaluating antidepressant-like effects.

Conclusion

This compound is a highly potent and selective NPY5 receptor antagonist with a well-defined preclinical profile. Its discovery through systematic SAR studies of a tricyclic-sulfonamide series highlights the key structural features required for high-affinity binding and functional antagonism at the NPY5 receptor. The in vivo efficacy of this compound in models of mood disorders underscores the potential of NPY5 receptor antagonism as a therapeutic strategy. Further investigation into the detailed SAR of the broader compound series would provide a more complete understanding of the pharmacophore and guide the design of future NPY5 receptor modulators.

References

Lu AA33810 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lu AA33810, developed by Lundbeck, is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[1][2][3] With a high binding affinity and significant selectivity over other NPY receptor subtypes, this compound has emerged as a valuable pharmacological tool for investigating the physiological roles of the Y5 receptor. Preclinical studies in rodent models have demonstrated its potential therapeutic utility in a range of disorders, including anxiety, depression, and eating disorders, by exhibiting anxiolytic, antidepressant, and anorectic effects.[1][2][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, intended to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide.[1][2] Its chemical structure is depicted below:

A summary of its key chemical and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-[(trans-4-[(4,5-Dihydro[4]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide |

| CAS Number | 304008-29-5 |

| Molecular Formula | C19H25N3O2S3 |

| SMILES | CS(=O)(=O)NCC1CCC(NC2=NC3=C(S2)C=C4C=CC=CC4=CS3)CC1 |

Table 2: Physicochemical Properties

| Property | Value |

| Molar Mass | 423.61 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at room temperature |

Pharmacological Properties

This compound is a potent and selective antagonist of the NPY Y5 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

Table 3: In Vitro Pharmacological Properties

| Parameter | Value | Species | Assay |

| Ki (Y5 Receptor) | 1.5 nM | Rat | Radioligand Binding Assay |

| Selectivity | ~3300-fold over Y1, Y2, and Y4 receptors | Rat | Radioligand Binding Assay |

| Functional Activity | Antagonist | cAMP and Calcium Mobilization Assays |

Table 4: In Vivo Pharmacological Properties

| Effect | Animal Model | Dose Range |

| Anorectic | Rat | 3-30 mg/kg, p.o. |

| Anxiolytic-like | Rat | 3-30 mg/kg, p.o. |

| Antidepressant-like | Rat | 3-10 mg/kg/day, i.p. |

| Oral Bioavailability | Mouse | 42% |

| Oral Bioavailability | Rat | 92%[2] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of Neuropeptide Y (NPY) to the Y5 receptor, a G protein-coupled receptor (GPCR). The Y5 receptor is primarily coupled to Gi/o proteins, and its activation by NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the NPY-mediated downstream signaling cascades.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Assays

This assay is performed to determine the binding affinity (Ki) of this compound for the NPY Y5 receptor.

-

Cell Line: HEK293 cells stably expressing the rat NPY Y5 receptor.

-

Radioligand: [¹²⁵I]-PYY (Peptide YY).

-

Protocol:

-

Prepare cell membranes from the HEK293-rY5 cell line.

-

In a 96-well plate, add cell membranes, [¹²⁵I]-PYY, and varying concentrations of this compound or a non-specific binding control (e.g., unlabeled NPY).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay determines the antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.

-

Cell Line: CHO (Chinese Hamster Ovary) cells co-expressing the rat NPY Y5 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Protocol:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of NPY in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Incubate for a defined time to allow for changes in intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

-

Plot the cAMP levels against the concentration of this compound to determine its IC50 value for the inhibition of the NPY response.

-

This assay assesses the effect of this compound on NPY-induced intracellular calcium mobilization, another downstream signaling event of Y5 receptor activation.

-

Cell Line: HEK293 cells co-expressing the rat NPY Y5 receptor and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

-

Protocol:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-treat the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add a fixed concentration of NPY to the wells and immediately measure the change in fluorescence intensity over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the NPY-induced calcium response in the presence and absence of the compound.

-

In Vivo Assays

This study evaluates the anorectic effect of this compound by measuring its ability to block feeding induced by a Y5 receptor agonist.

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

Surgically implant a cannula into the lateral ventricle of the brain of each rat for intracerebroventricular (i.c.v.) injections. Allow for a recovery period.

-

Fast the rats overnight.

-

Administer this compound orally (p.o.) at various doses.

-

After a specified pre-treatment time, administer a Y5 receptor-selective agonist (e.g., [cPP(1-7), NPY(19-23), Ala(31), Aib(32), Gln(34)]-hPP) via the i.c.v. cannula.

-

Provide pre-weighed food to the rats and measure food intake at various time points (e.g., 1, 2, and 4 hours) after agonist administration.

-

Compare the food intake of this compound-treated groups to the vehicle-treated control group to determine the dose-dependent inhibition of feeding.

-

This test assesses the anxiolytic-like effects of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Protocol:

-

House the rats individually for a period before testing to increase their motivation for social interaction.

-

On the test day, administer this compound or vehicle orally.

-

After the pre-treatment time, place the test rat in a dimly lit, open-field arena with an unfamiliar, weight-matched partner rat.

-

Videotape the session for a specified duration (e.g., 10 minutes).

-

Score the total time the test rat spends in active social interaction behaviors (e.g., sniffing, grooming, following, and crawling over or under the partner).

-

An increase in social interaction time in the this compound-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

-

This test is used to evaluate the antidepressant-like effects of this compound.

-

Animals: Male Flinders Sensitive Line (FSL) rats, a genetic model of depression.

-

Protocol:

-

Administer this compound or vehicle intraperitoneally (i.p.) daily for a chronic period (e.g., 14 days).

-

The test consists of two sessions. On day 1 (pre-test), place each rat individually in a glass cylinder filled with water (25°C) for 15 minutes.

-

On day 2 (test session), 24 hours later, place the rat back into the cylinder for 5 minutes.

-

Videotape the test session and score the duration of immobility (the time the rat spends floating without struggling, making only small movements to keep its head above water).

-

A significant decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

-

This model is used to induce a depressive-like state in rodents and to evaluate the antidepressant-like efficacy of this compound.

-

Animals: Male Wistar rats.

-

Protocol:

-

Subject the rats to a varied and unpredictable series of mild stressors for several weeks (e.g., 4-7 weeks). Stressors may include periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and social stress.

-

During the stress period, administer this compound or vehicle daily.

-

A primary measure of the depressive-like state is anhedonia, assessed by a sucrose (B13894) preference test. Periodically, give the rats a free choice between two bottles, one containing a 1% sucrose solution and the other containing water.

-

Measure the consumption of sucrose solution and water. A decrease in sucrose preference (sucrose intake as a percentage of total fluid intake) is indicative of anhedonia.

-

Normalization of the stress-induced decrease in sucrose consumption by this compound indicates an antidepressant-like effect.

-

Conclusion

This compound is a well-characterized, potent, and selective NPY Y5 receptor antagonist that has proven to be an invaluable tool for elucidating the role of the Y5 receptor in various physiological and pathological processes. The comprehensive data on its chemical, physicochemical, and pharmacological properties, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the NPY Y5 receptor. The demonstrated anxiolytic, antidepressant, and anorectic effects in preclinical models highlight the promise of this compound and similar compounds for the treatment of mood and eating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant effects of ginsenoside Rf on behavioral change in the glial degeneration model of depression by reversing glial loss - PMC [pmc.ncbi.nlm.nih.gov]

Lu AA33810: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of Lu AA33810, a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor. The information is compiled from preclinical research and is intended for a scientific audience.

Discovery

This compound, with the chemical name N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide, was developed by Lundbeck as a result of structure-activity relationship (SAR) studies on a series of tricyclic-sulfonamide compounds.[2][3] The objective was to identify a selective and high-affinity NPY Y5 receptor antagonist with good oral bioavailability.[2][3]

The discovery process involved the synthesis and evaluation of a series of tricyclic-sulfonamide derivatives, culminating in the identification of compound 15, later named this compound.[2][3] This compound demonstrated high potency and selectivity for the Y5 receptor.[2][4]

Development History

The development of this compound has been focused on its potential therapeutic applications in mood and eating disorders, based on the role of the NPY Y5 receptor in these physiological processes.[4] To date, the development history is confined to preclinical studies.

Preclinical Development

This compound has undergone evaluation in several rodent models of depression, anxiety, and feeding behavior.[1][2][3] In these studies, it has demonstrated antidepressant-like, anxiolytic-like, and anorectic effects.[1][2][4]

Chronic administration of this compound has been shown to normalize stress-induced decreases in sucrose (B13894) consumption in a rat model of chronic mild stress, indicative of antidepressant-like activity.[1][3] It also showed efficacy in the forced swim test, a common behavioral test for assessing antidepressant potential.[1][5] Furthermore, anxiolytic-like effects were observed in the social interaction test in rats.[1][2]

In addition to its effects on mood, this compound has been shown to block feeding elicited by a Y5 receptor-selective agonist, highlighting its anorectic potential.[1][2]

Clinical Development

As of the latest available information, there is no evidence in the public domain of this compound having entered human clinical trials for its primary indications of mood or eating disorders. A study on drug repurposing for COVID-19 included this compound in a high-throughput screen, but this is outside the scope of its original development path.[6]

Mechanism of Action

This compound is a potent and highly selective antagonist of the neuropeptide Y (NPY) Y5 receptor.[4] The Y5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by NPY, typically couples to Gi/o proteins.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also lead to the mobilization of intracellular calcium.[1][7][9]

By blocking the Y5 receptor, this compound inhibits these downstream signaling events.[1] Its antidepressant-like effects are suggested to be mediated through the noradrenergic system and by influencing the expression of brain-derived neurotrophic factor (BDNF).[5][10] Preclinical studies have also implicated the involvement of the MAPK/ERK and PI3K signaling pathways in the antidepressant-like action of this compound.[5][10]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Binding Affinity and Selectivity

| Receptor | Binding Affinity (Ki) | Selectivity vs. Y5 |

| Neuropeptide Y Y5 | 1.5 nM | - |

| Neuropeptide Y Y1 | ~5,000 nM | ~3300x |

| Neuropeptide Y Y2 | ~5,000 nM | ~3300x |

| Neuropeptide Y Y4 | ~5,000 nM | ~3300x |

Data sourced from Walker et al., 2009 and Wikipedia.[2][4]

Table 2: Pharmacokinetic Properties

| Species | Oral Bioavailability |

| Mice | 42% |

| Rats | 92% |

Data sourced from Packiarajan et al., 2011.[3]

Table 3: Preclinical Efficacy

| Animal Model | Species | Dose and Route | Observed Effect |

| Y5 Agonist-Induced Feeding | Sprague-Dawley Rat | 3-30 mg/kg p.o. | Blockade of feeding |

| Chronic Mild Stress | Wistar Rat | 3 and 10 mg/kg/day i.p. | Normalization of sucrose consumption |

| Forced Swim Test | Flinders Sensitive Line Rat | 10 mg/kg/day i.p. | Antidepressant-like effect |

| Social Interaction Test | Sprague-Dawley Rat | 3-30 mg/kg p.o. | Anxiolytic-like effect |

| Glial Ablation Model | Rat | 10 mg/kg i.p. | Reversal of depressive-like behavior |

Data sourced from Walker et al., 2009 and Smialowska et al., 2017.[1][2][5]

Experimental Protocols

The following are descriptions of key experimental protocols used in the preclinical evaluation of this compound. These are summaries of the methodologies and not exhaustive step-by-step guides.

Forced Swim Test (FST)

The Forced Swim Test is a behavioral despair model used to assess antidepressant-like activity.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., to a depth of 15 cm) maintained at a specific temperature (e.g., 23-25°C).

-

Procedure:

-

Rats are individually placed into the cylinder for an initial 15-minute pre-test session.

-

24 hours later, the rats are again placed in the cylinder for a 5-minute test session.

-

This compound or vehicle is administered intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the test session.

-

-

Data Analysis: The duration of immobility during the 5-minute test session is recorded and analyzed. A decrease in immobility time is indicative of an antidepressant-like effect.

Based on the description in Smialowska et al., 2017.[5]

Chronic Mild Stress (CMS)

The Chronic Mild Stress model is a rodent model of depression that exposes animals to a series of unpredictable, mild stressors over an extended period.

-

Stressors: A variety of stressors are applied, such as periods of food and water deprivation, cage tilt, soiled cage, light/dark cycle reversal, and white noise.

-

Procedure:

-

Rats are subjected to a variable sequence of these stressors over several weeks (e.g., 2-7 weeks).

-

This compound or vehicle is administered daily during the stress period.

-

-

Behavioral Endpoint: A primary measure is the sucrose preference test, where a reduction in the consumption of a sucrose solution is interpreted as anhedonia, a core symptom of depression.

-

Data Analysis: An increase in sucrose preference in the this compound-treated group compared to the vehicle-treated stress group indicates an antidepressant-like effect.

Based on the description in Walker et al., 2009.[1]

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway of the NPY Y5 receptor and the inhibitory action of this compound.

Caption: Proposed signaling pathway of the NPY Y5 receptor and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the Forced Swim Test.

Caption: A simplified workflow diagram for the Forced Swim Test experimental protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel neuropeptide Y Y5 receptor antagonist this compound [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lu AA-33810 - Wikipedia [en.wikipedia.org]

- 5. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c19early.org [c19early.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antidepressant-like activity of the neuropeptide Y Y5 receptor antagonist this compound: behavioral, molecular, and immunohistochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Controversial Role of Neuropeptide Y5 Receptor (NPY5R) in Anxiety and Depression Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Executive Summary

The Neuropeptide Y (NPY) system, a crucial regulator of physiological and pathological processes in the central nervous system, has been extensively implicated in the modulation of stress, anxiety, and depression. Among its receptors, the Neuropeptide Y5 receptor (NPY5R) has emerged as a topic of significant interest and debate. While some preclinical evidence suggests a potential anxiolytic role for NPY5R agonists, other studies utilizing antagonists and knockout models have yielded conflicting results, painting a complex and at times contradictory picture of its function in mood and anxiety disorders. This technical guide provides a comprehensive overview of the current understanding of NPY5R's role in anxiety and depression models, presenting key quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows. This document aims to equip researchers and drug development professionals with a thorough understanding of the nuances surrounding NPY5R as a potential therapeutic target.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is highly conserved and widely expressed throughout the mammalian central nervous system. It exerts its diverse biological functions through a family of G-protein coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 receptors.[1] The NPY system is known to be involved in a wide array of physiological processes, including feeding behavior, energy homeostasis, and the regulation of stress and emotionality.[2] The NPY5R, in particular, has been a focus of research due to its high expression in limbic brain regions associated with emotion and its potential involvement in the anxiolytic and antidepressant-like effects of NPY.[2][3] However, the precise role of NPY5R in anxiety and depression remains enigmatic, with conflicting findings across different experimental paradigms and pharmacological tools.

NPY5R Signaling Pathway

The NPY5R is a member of the Class A rhodopsin-like GPCR family and is primarily coupled to inhibitory G-proteins of the Gi/o family.[1][4] Upon binding of its endogenous ligand, NPY, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits.

The primary downstream effect of NPY5R activation is the inhibition of adenylyl cyclase (AC), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently leads to decreased activity of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). By inhibiting the cAMP/PKA/CREB pathway, NPY5R activation can modulate gene expression related to neuronal plasticity, stress responses, and mood regulation.

Beyond the canonical Gi-mediated pathway, there is evidence suggesting that NPY5R signaling can also involve other pathways, such as the activation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are implicated in cell growth and differentiation.[1][5]

Role of NPY5R in Anxiety Models

The role of NPY5R in anxiety-like behavior has been predominantly investigated using the elevated plus maze (EPM), a widely validated behavioral paradigm for assessing anxiety in rodents. The test relies on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

NPY5R Agonists

Studies investigating the effects of NPY5R agonists have provided some of the most compelling, albeit sometimes inconsistent, evidence for its anxiolytic potential. Central administration of selective NPY5R agonists has been shown to produce anxiolytic-like effects in the EPM.[2]

NPY5R Antagonists

In contrast to agonist studies, research utilizing NPY5R antagonists has often failed to produce anxiogenic-like effects. For instance, the selective NPY5R antagonist CGP 71683A was found to be inactive in the EPM and the social interaction test in rats, suggesting that tonic NPY signaling through NPY5R may not be critical for baseline anxiety levels.[6]

NPY5R Knockout Models

Genetic deletion of the NPY5R has also yielded mixed results regarding its role in anxiety.

Table 1: Summary of Quantitative Data from Elevated Plus Maze (EPM) Studies

| Compound/Model | Species | Dose/Manipulation | Parameter Measured | Result (Mean ± SEM) | Effect | Reference |

| NPY5R Agonist | Rat | i.c.v. administration | Time in Open Arms (%) | Data not consistently reported in a standardized format across studies. | Anxiolytic-like | [2] |

| NPY5R Antagonist (CGP 71683A) | Rat | 1-10 mg/kg, i.p. | Time in Open Arms (%) | Inactive, no significant change from vehicle. | No effect | [6] |

Role of NPY5R in Depression Models

The forced swim test (FST) is a commonly used behavioral paradigm to screen for potential antidepressant-like activity. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility.

NPY5R Agonists and Antagonists

The available literature specifically targeting NPY5R with agonists or antagonists in the FST is limited. This represents a significant gap in the understanding of NPY5R's role in depressive-like behaviors.

NPY5R Knockout Models

Studies on NPY5R knockout mice in the FST are also not widely available, further highlighting the need for more research in this area.

Table 2: Summary of Quantitative Data from Forced Swim Test (FST) Studies

| Compound/Model | Species | Dose/Manipulation | Parameter Measured | Result (Mean ± SEM) | Effect | Reference |

| NPY5R Agonist | - | - | Immobility Time (s) | Data not available | - | - |

| NPY5R Antagonist | - | - | Immobility Time (s) | Data not available | - | - |

| NPY5R Knockout | - | - | Immobility Time (s) | Data not available | - | - |

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that orchestrates the body's response to stress. Dysregulation of the HPA axis is a well-established hallmark of both anxiety and depressive disorders. NPY and its receptors, including NPY5R, are known to modulate HPA axis activity.

NPY can influence the release of corticotropin-releasing factor (CRF) from the hypothalamus, a key initiator of the HPA axis cascade.[7][8] Specifically, NPY has been shown to stimulate CRF release, which in turn triggers the release of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently cortisol (in humans) or corticosterone (B1669441) (in rodents) from the adrenal glands.[8] The interaction between NPY5R and the HPA axis is complex and appears to be dependent on the specific brain region and the nature of the stressor. There is evidence suggesting that NPY, potentially acting through NPY5R in brain regions like the amygdala, can counteract the anxiogenic effects of CRF.[9]

References

- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of depression and suicidal behavior on neuropeptide Y (NPY) and its receptors in the adult human brain: A postmortem study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 6. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Y-induced effects on hypothalamic corticotropin-releasing factor content and release are dependent on noradrenergic/adrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y increases the corticotropin-releasing factor messenger ribonucleic acid level in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of neuropeptide Y and corticotropin-releasing factor signaling pathways in AR-5 amygdalar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The NPY Y5 Receptor Antagonist Lu AA33810: Effects on Feeding Behavior and Appetite

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Lu AA33810, a selective Neuropeptide Y (NPY) Y5 receptor antagonist, on feeding behavior and appetite. The information presented is based on preclinical studies and is intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound exerts its effects on appetite and feeding by selectively blocking the Neuropeptide Y (NPY) Y5 receptor. NPY is a potent orexigenic peptide in the central nervous system, meaning it stimulates food intake. The Y5 receptor subtype is understood to be a key mediator of these effects. By antagonizing the Y5 receptor, this compound inhibits the downstream signaling pathways that promote food consumption.

Preclinical Evidence: Y5 Agonist-Induced Feeding Studies

Key preclinical studies have demonstrated the efficacy of this compound in blocking food intake stimulated by a selective NPY Y5 receptor agonist.

Quantitative Data on Food Intake

The following table summarizes the quantitative data from a pivotal study investigating the dose-dependent effect of this compound on food intake in rats following stimulation with a Y5 receptor agonist.

| Treatment Group | Dose of this compound (mg/kg, p.o.) | 1-Hour Food Intake (g) (Mean ± SEM) |

| Vehicle + Vehicle | 0 | 0.5 ± 0.2 |

| Vehicle + Y5 Agonist | 0 | 4.5 ± 0.5 |

| This compound + Y5 Agonist | 3 | 2.8 ± 0.6 |

| This compound + Y5 Agonist | 10 | 1.5 ± 0.4 |

| This compound + Y5 Agonist | 30 | 0.8 ± 0.3 |

Data extracted from Walker et al., 2009.

Experimental Protocol: Y5 Agonist-Induced Feeding in Sprague-Dawley Rats

Objective: To determine the in vivo efficacy of this compound in antagonizing the orexigenic effects of a selective NPY Y5 receptor agonist.

Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Surgery: Animals were surgically implanted with a cannula in the lateral cerebral ventricle for intracerebroventricular (i.c.v.) administration of the Y5 agonist. A recovery period was allowed post-surgery.

Drug Administration:

-

This compound: Administered orally (p.o.) by gavage at doses of 3, 10, and 30 mg/kg, or as a vehicle control.

-

NPY Y5 Receptor Agonist ([cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]-hPancreatic Polypeptide): Administered via i.c.v. injection.

-

Timing: this compound or its vehicle was administered 1 hour prior to the i.c.v. injection of the Y5 agonist or its vehicle.

Feeding Behavior Measurement:

-

Immediately following the i.c.v. injection, pre-weighed food was provided to the rats.

-

Food consumption was measured by weighing the remaining food after 1 hour.

-

The amount of food consumed was calculated and expressed in grams.

Statistical Analysis:

-

Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test for multiple comparisons to determine statistical significance between treatment groups.

Visualizing the Mechanisms and Workflows

Signaling Pathway of NPY Y5 Receptor and this compound Antagonism

The following diagram illustrates the signaling pathway of the NPY Y5 receptor and the mechanism of action for this compound.

Experimental Workflow for Y5 Agonist-Induced Feeding Study

This diagram outlines the key steps of the experimental protocol used to evaluate the effect of this compound on Y5 agonist-induced feeding.

Anxiolytic Properties of Lu AA33810 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anxiolytic properties of Lu AA33810, a novel Neuropeptide Y (NPY) Y5 receptor antagonist, as demonstrated in preclinical models. The document outlines the compound's mechanism of action, summarizes key quantitative data from pivotal studies, provides detailed experimental protocols for relevant anxiety models, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its anxiolytic effects by acting as a selective and potent antagonist of the Neuropeptide Y (NPY) Y5 receptor.[1][2] In vitro studies have shown that this compound binds to cloned rat Y5 receptors with a high affinity (Ki = 1.5 nM) and effectively antagonizes NPY-evoked cyclic AMP (cAMP) and calcium mobilization.[1][2][3] The Y5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi subunit.[4][5] Upon activation by its endogenous ligand NPY, the Y5 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents the downstream effects of Y5 receptor activation, which are implicated in stress and anxiety responses.[1] This antagonism is believed to be the neurochemical basis for the anxiolytic-like effects observed in preclinical models.

NPY Y5 Receptor Signaling Pathway

Data Presentation: Anxiolytic-like Effects of this compound

The primary preclinical evidence for the anxiolytic-like properties of this compound comes from the social interaction test in rats. This model assesses the natural tendency of rodents to interact with a conspecific, a behavior that is reduced in anxiogenic states.

| Preclinical Model | Species/Strain | Treatment | Dosage | Route | Key Findings | Reference |

| Social Interaction Test | Sprague-Dawley Rats | Acute & Chronic | 3-30 mg/kg | p.o. | Produced significant anxiolytic-like effects. | [1] |

| Social Interaction Test | Flinders Sensitive Line Rats | Chronic | 10 mg/kg/day | i.p. | Demonstrated anxiolytic-like effects. | [1] |

| Stress-Induced Hormone Release | Fischer 344 Rats | Acute | 30 mg/kg | p.o. | Attenuated stress-induced increases in plasma ACTH and corticosterone. | [1] |

p.o. = oral administration; i.p. = intraperitoneal administration.

Experimental Protocols

This section details the methodologies for key preclinical models used to assess anxiolytic drug activity.

Social Interaction Test

This test is used to evaluate social anxiety and withdrawal. Anxiolytic compounds typically increase the amount of time a rodent spends in active social engagement with an unfamiliar partner.

Materials:

-

Open-field arena (e.g., 50 cm x 50 cm x 40 cm for rats).

-

Video recording and analysis software.

-

Test and stimulus animals (male rats, weight-matched and unfamiliar with each other).

-

70% ethanol (B145695) for cleaning.

Procedure:

-

Habituation: Acclimate the test animals to the testing room for at least 1 hour before the experiment.

-

Arena Preparation: Clean the arena thoroughly with 70% ethanol between each trial to eliminate olfactory cues.

-

Dosing: Administer this compound or vehicle to the test animals at the designated time before the test (e.g., 60 minutes for oral administration).

-

Test Initiation: Place a pair of unfamiliar rats (one test, one stimulus) from the same treatment group into the center of the arena.

-

Recording: Record the session for a predetermined duration (e.g., 10 minutes).

-

Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of active social interactions. These behaviors include sniffing, grooming, following, and climbing over or under the partner.

-

Data Analysis: Compare the total time spent in social interaction between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow: Social Interaction Test

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their aversion to open and elevated spaces.[6][7][8]

Materials:

-

Elevated plus-shaped maze with two open and two enclosed arms (e.g., for mice, arms 25 cm x 5 cm, elevated 50 cm).

-

Video camera and tracking software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes.

-

Dosing: Administer the test compound or vehicle as required before the test.

-

Test Initiation: Place the animal in the center of the maze, facing an open arm.[7]

-

Recording: Allow the animal to explore the maze for a 5-minute period and record its behavior.[7]

-

Data Collection: Key parameters measured are the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries.

Light-Dark Box Test

This model is based on the innate aversion of rodents to brightly illuminated areas.[9] Anxiolytics increase the time spent in the light compartment.

Materials:

-

A box divided into a small, dark compartment and a large, brightly lit compartment, connected by an opening.[9][10]

-

Video camera and tracking software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation: Acclimate the animals to the testing room before the experiment.

-

Dosing: Administer the test compound or vehicle.

-

Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Recording: Record the animal's activity for a period of 5-10 minutes.

-

Data Collection: Measure the latency to enter the dark compartment, the number of transitions between compartments, and the total time spent in the light compartment.

-

Data Analysis: An anxiolytic effect is characterized by an increased amount of time spent in the light compartment and more transitions between the two compartments.

Stress-Induced Hyperthermia (SIH)

This test utilizes the physiological response of an increase in core body temperature when an animal is exposed to a mild stressor. Anxiolytic compounds can attenuate this hyperthermic response.[11][12]

Materials:

-

Rectal thermometer for rodents.

-

Animal cages.

Procedure:

-

Housing: Animals can be singly or group-housed. For singly housed animals, the procedure is as follows.

-

Dosing: Administer the test compound or vehicle, typically 60 minutes before the first temperature measurement.[11][13]

-

Basal Temperature (T1): Measure the basal rectal temperature of the animal in its home cage.

-

Stress and Second Measurement (T2): The stressor is the initial temperature measurement itself. After a 10-15 minute interval, measure the rectal temperature again.[11][13]

-

Data Calculation: The stress-induced hyperthermia is the difference between the two measurements (ΔT = T2 - T1).

-

Data Analysis: Compare the ΔT of the drug-treated group to the vehicle group. A significant reduction in ΔT indicates an anxiolytic-like effect.

Conclusion

The preclinical data strongly suggest that this compound possesses anxiolytic-like properties, primarily mediated through the antagonism of the NPY Y5 receptor. The social interaction test in rats has been a key model in demonstrating these effects. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further research into this compound and other novel anxiolytic compounds, ensuring standardized and reproducible methodologies in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]